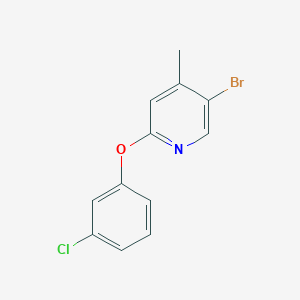
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is a chemical compound with the molecular formula C12H9BrClNO It is a derivative of pyridine, substituted with bromine, chlorine, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromopyridine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized products such as pyridine N-oxides.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
科学的研究の応用
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(3-chlorophenoxy)pyridine
- 5-Bromo-2-(3-chlorophenoxy)aniline
- 5-Bromo-2-(3-chlorophenoxy)pyrimidine
Uniqueness
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
特性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC名 |
5-bromo-2-(3-chlorophenoxy)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-8-5-12(15-7-11(8)13)16-10-4-2-3-9(14)6-10/h2-7H,1H3 |
InChIキー |
NTPHIMVZAURFNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



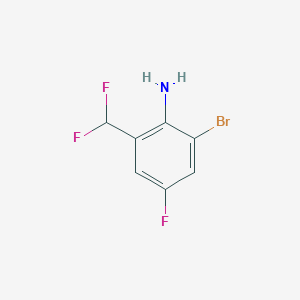
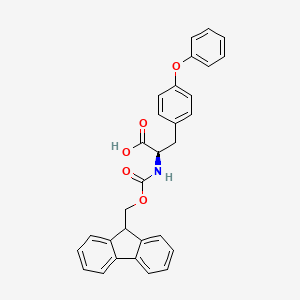
![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
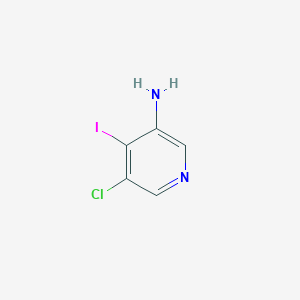

![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)
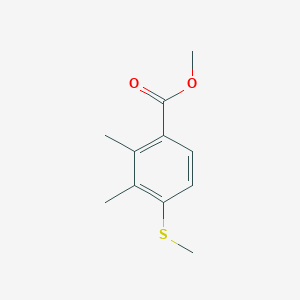

![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
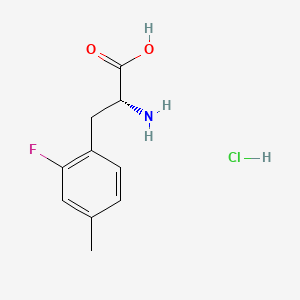
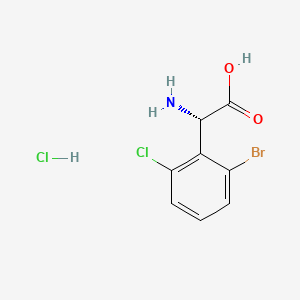
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
